molecular formula C56H40Cl16N4O16Rh2 B15155338 3,3-dimethyl-2-(4,5,6,7-tetrachloro-1,3-dioxoisoindol-2-yl)butanoate;rhodium(2+)

3,3-dimethyl-2-(4,5,6,7-tetrachloro-1,3-dioxoisoindol-2-yl)butanoate;rhodium(2+)

Cat. No.: B15155338
M. Wt: 1798.0 g/mol
InChI Key: VOPFDGCIUABLIB-UHFFFAOYSA-J
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,3-dimethyl-2-(4,5,6,7-tetrachloro-1,3-dioxoisoindol-2-yl)butanoate;rhodium(2+) is a complex organometallic compound that has garnered interest in various fields of scientific research This compound features a rhodium ion coordinated with a butanoate ligand that is substituted with a tetrachloroisoindole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-dimethyl-2-(4,5,6,7-tetrachloro-1,3-dioxoisoindol-2-yl)butanoate;rhodium(2+) typically involves the following steps:

    Preparation of the Ligand: The ligand, 3,3-dimethyl-2-(4,5,6,7-tetrachloro-1,3-dioxoisoindol-2-yl)butanoate, is synthesized by reacting 3,3-dimethylbutanoic acid with 4,5,6,7-tetrachloro-1,3-dioxoisoindole in the presence of a dehydrating agent such as thionyl chloride.

    Coordination with Rhodium: The prepared ligand is then reacted with a rhodium precursor, such as rhodium(III) chloride, in an appropriate solvent like ethanol or acetonitrile under reflux conditions. The reaction mixture is typically stirred for several hours to ensure complete coordination of the ligand to the rhodium center.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3,3-dimethyl-2-(4,5,6,7-tetrachloro-1,3-dioxoisoindol-2-yl)butanoate;rhodium(2+) undergoes various types of chemical reactions, including:

    Oxidation: The rhodium center can undergo oxidation reactions, often facilitated by oxidizing agents like hydrogen peroxide or molecular oxygen.

    Reduction: Reduction reactions can occur at the rhodium center or the tetrachloroisoindole moiety, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions where ligands around the rhodium center are replaced by other ligands. Common reagents for these reactions include phosphines and amines.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, molecular oxygen.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substituting Agents: Phosphines, amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield rhodium(IV) complexes, while reduction can produce rhodium(I) species. Substitution reactions can result in the formation of new rhodium-ligand complexes.

Scientific Research Applications

3,3-dimethyl-2-(4,5,6,7-tetrachloro-1,3-dioxoisoindol-2-yl)butanoate;rhodium(2+) has several scientific research applications:

    Catalysis: The compound is used as a catalyst in various organic transformations, including hydrogenation, hydroformylation, and carbon-carbon coupling reactions.

    Material Science: It is explored for its potential in the development of advanced materials, such as conductive polymers and metal-organic frameworks.

    Medicinal Chemistry: The compound is investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Environmental Chemistry: It is studied for its role in environmental remediation processes, such as the degradation of pollutants.

Mechanism of Action

The mechanism of action of 3,3-dimethyl-2-(4,5,6,7-tetrachloro-1,3-dioxoisoindol-2-yl)butanoate;rhodium(2+) involves coordination chemistry principles. The rhodium center acts as a Lewis acid, facilitating various chemical transformations by stabilizing reaction intermediates and lowering activation energies. The tetrachloroisoindole moiety can participate in electron transfer processes, enhancing the compound’s reactivity. Molecular targets and pathways involved include interactions with nucleophiles and electrophiles, as well as coordination with other metal centers.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3,3-dimethyl-2-(4,5,6,7-tetrachloro-1,3-dioxoisoindol-2-yl)butanoate;rhodium(2+) lies in its combination of a rhodium center with a highly substituted ligand. This combination imparts unique catalytic properties and reactivity patterns, making it valuable for specialized applications in catalysis and material science.

Properties

Molecular Formula

C56H40Cl16N4O16Rh2

Molecular Weight

1798.0 g/mol

IUPAC Name

3,3-dimethyl-2-(4,5,6,7-tetrachloro-1,3-dioxoisoindol-2-yl)butanoate;rhodium(2+)

InChI

InChI=1S/4C14H11Cl4NO4.2Rh/c4*1-14(2,3)10(13(22)23)19-11(20)4-5(12(19)21)7(16)9(18)8(17)6(4)15;;/h4*10H,1-3H3,(H,22,23);;/q;;;;2*+2/p-4

InChI Key

VOPFDGCIUABLIB-UHFFFAOYSA-J

Canonical SMILES

CC(C)(C)C(C(=O)[O-])N1C(=O)C2=C(C1=O)C(=C(C(=C2Cl)Cl)Cl)Cl.CC(C)(C)C(C(=O)[O-])N1C(=O)C2=C(C1=O)C(=C(C(=C2Cl)Cl)Cl)Cl.CC(C)(C)C(C(=O)[O-])N1C(=O)C2=C(C1=O)C(=C(C(=C2Cl)Cl)Cl)Cl.CC(C)(C)C(C(=O)[O-])N1C(=O)C2=C(C1=O)C(=C(C(=C2Cl)Cl)Cl)Cl.[Rh+2].[Rh+2]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.